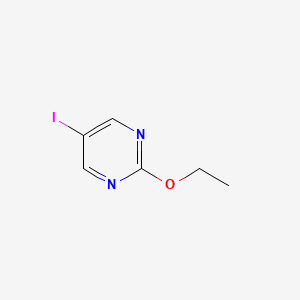2-Ethoxy-5-iodopyrimidine
CAS No.:
Cat. No.: VC17710067
Molecular Formula: C6H7IN2O
Molecular Weight: 250.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H7IN2O |
|---|---|
| Molecular Weight | 250.04 g/mol |
| IUPAC Name | 2-ethoxy-5-iodopyrimidine |
| Standard InChI | InChI=1S/C6H7IN2O/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3 |
| Standard InChI Key | NWQDWGCCJHJWPR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=NC=C(C=N1)I |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
2-Ethoxy-5-iodopyridine belongs to the pyridine family, a six-membered heterocyclic ring containing one nitrogen atom. The ethoxy group (-OCHCH) at the 2-position and the iodine atom at the 5-position introduce steric and electronic effects that influence reactivity. The compound’s predicted of 2.01 ± 0.22 suggests moderate acidity, likely attributable to the electron-withdrawing iodine substituent .
Table 1: Key Physical Properties of 2-Ethoxy-5-iodopyridine
| Property | Value |
|---|---|
| Boiling Point | 253°C |
| Density | 1.714 g/cm³ |
| Flash Point | 107°C |
| Storage Conditions | 2–8°C (light-sensitive) |
| Molecular Weight | 249.05 g/mol |
| Solubility | Soluble in organic solvents (e.g., DMSO, chloroform) |
Spectroscopic and Analytical Data
Synthesis and Manufacturing Approaches
Direct Halogenation and Substitution Reactions
Patents such as CN113683571A and US4517368A provide insights into analogous methodologies for brominated and chlorinated pyridines . For instance:
-
Diazotization and Sandmeyer Reaction: 2-Amino-5-bromopyrimidine undergoes diazotization with NaNO/HBr, followed by substitution with CuI to introduce iodine . Adapting this to pyridine systems could yield 2-ethoxy-5-iodopyridine by replacing the amino group with ethoxy via nucleophilic substitution.
-
Nucleophilic Aromatic Substitution: Reacting 2-chloro-5-iodopyridine with ethanol under basic conditions could replace chlorine with ethoxy, though this requires high temperatures and catalytic agents .
Industrial-Scale Production Challenges
Industrial synthesis faces challenges such as controlling regioselectivity and minimizing byproducts. The use of phosphorus oxychloride (POCl) to convert hydroxyl groups to chlorides, as seen in US4517368A, highlights the need for stringent safety protocols due to the reagent’s toxicity . Scalability also depends on optimizing reaction conditions (e.g., temperature, solvent selection) to enhance yield and purity .
Applications in Pharmaceutical and Agrochemical Research
Herbicide Development
The patent US4517368A emphasizes the utility of halogenated pyridines in herbicide formulations. Compounds like 2,3-dichloro-5-iodopyridine act as intermediates in synthesizing phenoxypropionate herbicides, which disrupt plant cell growth . The ethoxy group in 2-ethoxy-5-iodopyridine could enhance lipid solubility, improving herbicidal uptake in target organisms .
| Parameter | Details |
|---|---|
| GHS Classification | Warning (GHS07) |
| Precautionary Measures | Use PPE, avoid inhalation, store in dark |
| HS Code | 2933399990 |
| Regulatory Compliance | ISO 9001:2015, REACH |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume